4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that features a unique combination of fluorinated benzyl groups and a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps:
Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyrimidine ring system.
Introduction of the Fluorobenzyl Groups: The fluorobenzyl groups can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzyl precursor is replaced by a fluorine atom.
Thioether Formation: The thioether linkage is typically formed by reacting a thiol with a halogenated benzyl compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of multiple fluorine atoms. It can serve as a building block for more complex molecules and materials with specific electronic or photonic properties.
Biology and Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for developing new drugs. The fluorinated benzyl groups can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development targeting various diseases.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers with specific electronic properties or as a precursor for the synthesis of other valuable fluorinated compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity for certain biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzyl alcohol: This compound shares the trifluoromethylbenzyl group but lacks the complex triazolo-pyrimidine core.
Thieno[3,4-b]thiophene derivatives: These compounds have a similar thieno core but differ in their substituents and overall structure.
Uniqueness
The uniqueness of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its combination of fluorinated benzyl groups and a triazolo-pyrimidine core, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1223755-85-8 |
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Molecular Formula |
C22H14F4N4OS2 |
Molecular Weight |
490.49 |
IUPAC Name |
8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C22H14F4N4OS2/c23-16-6-4-13(5-7-16)11-29-19(31)18-17(8-9-32-18)30-20(29)27-28-21(30)33-12-14-2-1-3-15(10-14)22(24,25)26/h1-10H,11-12H2 |
InChI Key |
XMTSHMBFBXIHLH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
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